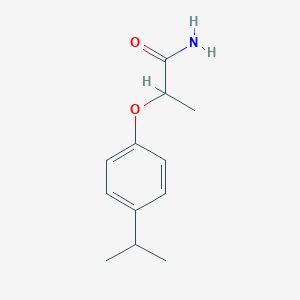
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Xanomeline, and it belongs to the class of muscarinic acetylcholine receptor agonists. The main focus of
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the activation of muscarinic acetylcholine receptors. This activation leads to an increase in the levels of intracellular second messengers such as cyclic AMP and inositol triphosphate, which in turn leads to the modulation of various physiological processes. The activation of muscarinic acetylcholine receptors by 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have a positive effect on cognitive function and memory, as well as on other physiological processes such as cardiovascular function, gastrointestinal function, and respiratory function. However, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has also been found to have some negative effects, such as the potential to cause gastrointestinal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments is its high affinity for muscarinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential to cause gastrointestinal side effects, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine. One potential direction is the further development of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of the role of muscarinic acetylcholine receptors in other physiological processes, such as immune function and inflammation. Additionally, the development of new and more selective muscarinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9H-xanthene-9-carboxylic acid with piperidine and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce the final product. This synthesis method has been widely used in the production of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine for scientific research purposes.
Aplicaciones Científicas De Investigación
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes, including cognitive function, memory, and attention. As a result, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROSYKFUXOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)